2-hydroxyacetic acid;1-phenylpiperazine

Description

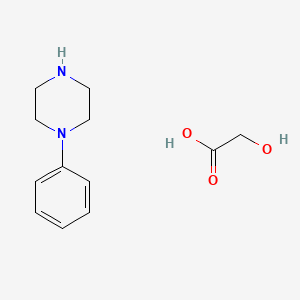

The study of specific chemical compounds is fundamental to the advancement of science. The compound "2-hydroxyacetic acid;1-phenylpiperazine" is identified by the CAS number 9072-59-9. It is formed from the reaction of 2-hydroxyacetic acid, also commonly known as glycolic acid, and 1-phenylpiperazine (B188723). Understanding this compound necessitates a thorough examination of its molecular components.

| Property | 2-Hydroxyacetic Acid (Glycolic Acid) | 1-Phenylpiperazine |

|---|---|---|

| CAS Number | 79-14-1 matrix-fine-chemicals.com | 92-54-6 nbinno.com |

| Molecular Formula | C₂H₄O₃ nih.gov | C₁₀H₁₄N₂ nbinno.com |

| Molecular Weight | 76.05 g/mol nih.gov | 162.23 g/mol nbinno.com |

| Appearance | Colorless, odorless, hygroscopic crystalline solid wikipedia.org | Colorless to light yellow liquid nbinno.com |

| Boiling Point | Decomposes | 286 °C nbinno.com |

| Melting Point | 75 °C (167 °F; 348 K) | 18.8 °C nbinno.com |

| Solubility in Water | Highly soluble wikipedia.org | Slightly soluble |

In contemporary chemical science, the creation of new chemical entities through the combination of well-understood building blocks is a common strategy for discovering novel properties and applications. The formation of a salt or co-crystal, such as potentially "this compound," by reacting an acid (2-hydroxyacetic acid) with a base (1-phenylpiperazine) is a fundamental chemical principle. This process can modify the physicochemical properties of the parent molecules, such as solubility, stability, and bioavailability, which is of particular interest in pharmaceutical sciences.

The study of such combinations aligns with the broader fields of crystal engineering and supramolecular chemistry, which seek to design and synthesize novel solid-state structures with desired functionalities. The specific interaction between the carboxylic acid group of 2-hydroxyacetic acid and the amine groups of 1-phenylpiperazine would be expected to form a salt bridge, a key interaction in the formation of this compound.

The potential importance of "this compound" can be inferred from the extensive applications of its individual components.

2-Hydroxyacetic Acid (Glycolic Acid)

2-Hydroxyacetic acid, a member of the alpha-hydroxy acid (AHA) family, is a versatile compound with significant roles in both synthetic and medicinal chemistry. chemicalbook.com

In Synthetic Chemistry : It serves as a valuable intermediate in organic synthesis for a variety of reactions, including oxidation-reduction, esterification, and polymerization. wikipedia.org It is a monomer used in the preparation of polyglycolic acid (PGA) and other biocompatible copolymers like PLGA, which have applications in drug delivery and biomedical devices. wikipedia.org Commercially important derivatives include its methyl and ethyl esters. wikipedia.org The primary industrial synthesis methods involve the carbonylation of formaldehyde (B43269) or the hydrolysis of chloroacetic acid. chemicalbook.comjinbangch.com

In Medicinal Chemistry and Dermatology : Glycolic acid is widely used in skincare and dermatological products for its exfoliative properties. typology.comtypology.com It effectively removes the outermost layer of dead skin cells, which can improve skin texture and appearance. chemicalbook.com It is utilized in treatments for conditions such as acne, hyperpigmentation, and the visible signs of aging. chemicalbook.com

1-Phenylpiperazine

1-Phenylpiperazine is a heterocyclic organic compound that serves as a crucial building block, particularly in the pharmaceutical industry. nbinno.com

In Synthetic Chemistry : The phenylpiperazine moiety is a versatile scaffold that can be incorporated into a wide array of complex molecules. nbinno.comchemimpex.com Its structure allows for various chemical modifications, enabling the synthesis of diverse derivatives with a range of pharmacological properties. nih.gov Synthetic routes to phenylpiperazine derivatives often involve reactions such as the Buchwald-Hartwig amination. chemicalbook.com

In Medicinal Chemistry : The N-phenylpiperazine subunit is a well-established "druglike" scaffold. nih.govresearchgate.net It is a key component in numerous drugs, especially those targeting the central nervous system (CNS). nih.govresearchgate.net Derivatives of 1-phenylpiperazine have been investigated for a multitude of therapeutic applications, including as anticancer agents, by interacting with various molecular targets involved in cancer pathogenesis. mdpi.com Furthermore, N-phenylpiperazine derivatives have been explored for their potential anti-inflammatory and antidiabetic properties. biomedpharmajournal.org It is a critical intermediate in the synthesis of drugs like Levodropropizine. nbinno.com Research has also focused on its role in developing psychoactive drugs targeting serotonin (B10506) and dopamine (B1211576) receptors. chemimpex.com

A comprehensive review of the scientific literature reveals a significant gap in the research specifically concerning the combined entity "this compound." While both 2-hydroxyacetic acid and 1-phenylpiperazine are extensively studied as individual molecules and as part of larger, more complex structures, their simple salt combination does not appear to be a subject of dedicated academic investigation.

The existing research landscape is heavily skewed towards the individual components:

2-Hydroxyacetic Acid : Research is mature, with a vast body of literature on its synthesis, chemical properties, and applications, particularly in dermatology and polymer chemistry.

1-Phenylpiperazine : A significant amount of research exists on its use as a synthetic intermediate and a scaffold in medicinal chemistry for developing a wide range of therapeutic agents. nih.govresearchgate.net

The primary research gap is the lack of studies on the synthesis, characterization, and potential applications of the specific salt "this compound." Future research could explore:

The synthesis and purification of this specific salt.

Detailed structural characterization using techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy.

Investigation of its physicochemical properties, such as solubility, stability, and melting point, in comparison to its parent compounds.

Exploration of its potential pharmacological or other functional properties, which might differ from those of the individual components.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23168-20-9 |

|---|---|

Molecular Formula |

C12H18N2O3 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-hydroxyacetic acid;1-phenylpiperazine |

InChI |

InChI=1S/C10H14N2.C2H4O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;3-1-2(4)5/h1-5,11H,6-9H2;3H,1H2,(H,4,5) |

InChI Key |

AYCPMBQCDKCSSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2.C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for Direct Synthesis of the Compound (e.g., Salt, Co-crystal Formation)

The direct synthesis of 2-hydroxyacetic acid;1-phenylpiperazine (B188723) can be approached through the principles of crystal engineering, aiming to form either a salt or a co-crystal. This involves the reaction of 2-hydroxyacetic acid (glycolic acid), an α-hydroxy acid, with 1-phenylpiperazine, a base. The formation of a salt versus a co-crystal is largely dependent on the difference in the pKa values of the constituent molecules. A pKa difference of at least two units between the acid and the base is generally required for the formation of a salt that is stable in water. nih.gov

Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonding. nih.gov Glycolic acid has been successfully used to form co-crystals with various nitrogen-containing compounds, including pyridine-carboxamides. researchgate.netrsc.org In these structures, the carboxylic acid and amide groups often form characteristic hydrogen bonding motifs. researchgate.netrsc.org Given that 1-phenylpiperazine possesses two nitrogen atoms capable of acting as hydrogen bond acceptors, the formation of a co-crystal with glycolic acid is a plausible synthetic route.

Several methods can be employed for the direct synthesis of the compound:

Solvent Evaporation: This is a common technique where stoichiometric amounts of 2-hydroxyacetic acid and 1-phenylpiperazine are dissolved in a suitable solvent. The solvent is then allowed to evaporate slowly, leading to the formation of crystals of the desired compound. The choice of solvent is crucial and is often determined by the solubility of both precursors.

Grinding (Mechanochemistry): This solvent-free or liquid-assisted grinding (LAG) approach involves the physical grinding of the two solid precursors together. This method is often more efficient than solvent-based methods and can sometimes yield different crystal forms. nih.gov

Slurry Crystallization: In this method, the two precursors are mixed in a solvent in which they are sparingly soluble. The suspension is stirred, allowing for the gradual formation of the more stable co-crystal or salt.

The interaction between glycolic acid and isoniazid, another amine-containing compound, has been shown to result in the formation of a co-crystal where the glycolic acid is hydrogen-bonded to the pyridine (B92270) nitrogen of isoniazid. mdpi.com A similar interaction can be anticipated between the carboxylic acid group of glycolic acid and one of the nitrogen atoms of 1-phenylpiperazine.

| Method | Description | Key Parameters |

|---|---|---|

| Solvent Evaporation | Dissolving stoichiometric amounts of precursors in a solvent, followed by slow evaporation to induce crystallization. | Solvent choice, temperature, evaporation rate. |

| Grinding (Mechanochemistry) | Physical grinding of solid precursors, with or without a small amount of liquid. | Grinding time, frequency, use of liquid assistance. |

| Slurry Crystallization | Stirring a suspension of precursors in a solvent where they have low solubility. | Solvent choice, temperature, stirring rate. |

Precursor Chemistry: Synthesis and Derivatization of 2-Hydroxyacetic Acid

Modern Approaches to Glycolic Acid Synthesis for Research Applications

Glycolic acid (2-hydroxyacetic acid) is a valuable building block in organic synthesis. For research applications, several modern synthetic methods are employed to produce high-purity glycolic acid.

One prominent method is the chemoenzymatic synthesis starting from formaldehyde (B43269) and hydrogen cyanide. researchgate.net This process first yields glycolonitrile, which is then converted to ammonium (B1175870) glycolate (B3277807) through a biocatalytic step using a nitrilase enzyme. researchgate.net This approach is advantageous as it can be performed under mild conditions and produces high yields. researchgate.net

Another innovative approach involves the use of a palladium-based catalyst for the synthesis of glycolic acid. gulfbusiness.com This method has shown higher activity and selectivity compared to some traditional commercial catalysts, resulting in a significantly higher yield of glycolic acid. gulfbusiness.com This technology also holds the potential for the development of smaller, more mobile production units suitable for on-demand synthesis in a research setting. gulfbusiness.com

Biotechnological production of glycolic acid from renewable resources, such as lignocellulosic sugars, is also an area of active research. nih.govnih.gov Engineered microorganisms are being developed to produce glycolic acid through novel metabolic pathways. nih.gov

Traditional methods for glycolic acid synthesis include:

Carbonylation of formaldehyde: This method is cost-effective but often requires high pressure and temperature. zhonglanindustry.com

Hydrolysis of chloroacetic acid: This method involves the reaction of chloroacetic acid with a base, followed by acidification. zhonglanindustry.com

| Method | Starting Materials | Key Features |

|---|---|---|

| Chemoenzymatic Synthesis | Formaldehyde, Hydrogen Cyanide | High purity, mild reaction conditions, biocatalytic step. researchgate.net |

| Palladium-Catalyzed Synthesis | (Not specified) | High activity and selectivity, potential for mobile production. gulfbusiness.com |

| Biotechnological Production | Renewable resources (e.g., sugars) | Sustainable, utilizes engineered microorganisms. nih.govnih.gov |

Functionalization and Derivatization Strategies for 2-Hydroxyacetic Acid in Complex Syntheses

The presence of both a carboxylic acid and a hydroxyl group makes 2-hydroxyacetic acid a versatile molecule for functionalization and derivatization in the synthesis of more complex structures. These functional groups can be selectively modified to introduce new functionalities.

One common strategy is the formation of polymers , such as poly(lactic-co-glycolic acid) (PLGA), which is widely used in biomedical applications. nih.gov The properties of these polymers can be tuned by altering the ratio of lactic to glycolic acid. Furthermore, the PLGA backbone can be functionalized to introduce chemical moieties for surface engineering and to enhance drug delivery. nih.gov

The carboxyl group of glycolic acid can be modified to form esters, amides, and other carboxylic acid derivatives. For instance, the carboxyl group can be activated and reacted with amines to form amides, a fundamental transformation in the synthesis of many biologically active molecules. Similarly, the hydroxyl group can be acylated, alkylated, or oxidized to an aldehyde or ketone, providing a handle for further synthetic transformations.

The ability of the carboxylate group of glycolic acid to coordinate with metal ions also offers a pathway for the synthesis of coordination complexes. chemicalbook.com

Precursor Chemistry: Synthesis and Derivatization of 1-Phenylpiperazine

Advanced Synthetic Routes to 1-Phenylpiperazine

1-Phenylpiperazine is a key intermediate in the synthesis of many pharmaceuticals. Advanced synthetic routes focus on efficiency, yield, and the use of readily available starting materials.

A common industrial method involves the cyclization of aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride . google.com This reaction is typically carried out at elevated temperatures and can produce high yields of 1-phenylpiperazine. google.com Variations of this method involve changing the reaction solvent and the base used for neutralization.

Palladium-catalyzed Buchwald-Hartwig amination is a powerful modern method for the synthesis of N-arylpiperazines. nih.gov This reaction involves the coupling of an aryl halide with piperazine (B1678402) in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups on the aryl halide.

Another approach is the reaction of piperazine with aryl chlorides under aerobic conditions , also catalyzed by palladium. organic-chemistry.org This method offers an environmentally friendly and cost-effective synthesis of arylpiperazines. organic-chemistry.org

| Method | Reactants | Key Features |

|---|---|---|

| Cyclization | Aniline, bis(2-chloroethyl)amine hydrochloride | High-yield industrial process, requires elevated temperatures. google.com |

| Buchwald-Hartwig Amination | Aryl halide, piperazine, Pd catalyst, base | Versatile, tolerates various functional groups. nih.gov |

| Aerobic Pd-Catalyzed Amination | Aryl chloride, piperazine, Pd catalyst | Environmentally friendly, cost-effective. organic-chemistry.org |

N-Substitution and Ring Modification Strategies for 1-Phenylpiperazine Derivatives

The piperazine ring of 1-phenylpiperazine offers two nitrogen atoms that can be selectively functionalized, leading to a diverse array of derivatives.

N-Substitution at the 4-position of the piperazine ring is a common strategy to introduce various substituents. This can be achieved through several methods:

N-Alkylation: Reaction with alkyl halides in the presence of a base is a straightforward method to introduce alkyl groups. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides an efficient route to N-alkylated derivatives.

Amidation and Sulfonamidation: Reaction with acid chlorides or sulfonyl chlorides, respectively, in the presence of a base, yields the corresponding amides and sulfonamides. nih.gov

Ring modification strategies can be employed to introduce substituents onto the carbon atoms of the piperazine ring or to alter the ring structure itself. For instance, benzyne-induced ring-opening reactions of related bicyclic structures can lead to 1,4-disubstituted piperazines. researchgate.net Furthermore, the synthesis of piperazine derivatives with substituents on the ring can be achieved through multi-step sequences involving the construction of the piperazine ring from suitably substituted precursors. researchgate.net The introduction of various substituents on the phenyl ring of 1-phenylpiperazine is another common derivatization strategy to modulate the properties of the final compound. nih.gov

Mechanistic Investigations of Compound Formation

The formation of the compound "this compound" arises from the interaction between its two constituent molecules: 2-hydroxyacetic acid, a carboxylic acid, and 1-phenylpiperazine, a diamine with distinct basic centers. The nature of the resulting compound, whether a salt or a co-crystal, is dictated by the specific interactions between these two molecules, primarily governed by acid-base chemistry and supramolecular forces.

The interaction between 2-hydroxyacetic acid and 1-phenylpiperazine is fundamentally an acid-base reaction. 2-hydroxyacetic acid, also known as glycolic acid, possesses a carboxylic acid group (-COOH) which is the primary acidic site. 1-phenylpiperazine has two nitrogen atoms, making it a base. The nitrogen atom at the 1-position is a tertiary amine, while the nitrogen at the 4-position is a secondary amine.

The propensity for salt formation through proton transfer from the carboxylic acid to one of the amine nitrogens can be predicted by comparing their respective pKa values. The pKa of the carboxylic acid group of 2-hydroxyacetic acid is approximately 3.83. wikipedia.org The basicity of the two nitrogen atoms in 1-phenylpiperazine differs. The pKa of the conjugate acid of 1-phenylpiperazine is approximately 8.71. chemicalbook.comguidechem.com

Given the significant difference in pKa values (ΔpKa > 3), a complete proton transfer from the carboxylic acid to the more basic nitrogen of the piperazine ring is highly probable, leading to the formation of a salt. The secondary amine at the 4-position is generally more basic and accessible for protonation compared to the tertiary amine at the 1-position, which is sterically hindered by the phenyl group and whose lone pair is involved in resonance with the aromatic ring, reducing its basicity.

The mechanism of salt formation can be described as follows:

Proton Donation: The acidic proton of the carboxylic acid group of 2-hydroxyacetic acid is donated.

Proton Acceptance: The lone pair of electrons on the secondary nitrogen atom of 1-phenylpiperazine accepts the proton.

Ion Pair Formation: This proton transfer results in the formation of a carboxylate anion (2-hydroxyacetate) and a piperazinium cation (1-phenylpiperazin-1-ium), which are held together by strong electrostatic interactions.

Table 1: Acid-Base Properties of Reactants

| Compound | Functional Group | pKa | Nature |

| 2-hydroxyacetic acid | Carboxylic acid | ~3.83 | Acidic |

| 1-phenylpiperazine | Secondary amine | ~8.71 (of conjugate acid) | Basic |

Note: The pKa value for 1-phenylpiperazine refers to its conjugate acid.

While salt formation is the most likely outcome, the possibility of co-crystal formation or the presence of co-crystal characteristics alongside salt formation cannot be entirely ruled out. Co-crystals are formed through non-covalent interactions, such as hydrogen bonding, without the complete transfer of a proton. nih.govresearchgate.net In the case of "this compound," a network of hydrogen bonds would be the primary driving force for co-crystal assembly.

The key functional groups capable of participating in hydrogen bonding are the hydroxyl (-OH) and carboxylic acid (-COOH) groups of 2-hydroxyacetic acid, and the secondary amine (-NH) group of 1-phenylpiperazine. These groups can act as both hydrogen bond donors and acceptors.

Common supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions, that could be formed include:

Carboxylic Acid-Amine Heterosynthon: A strong hydrogen bond can form between the carboxylic acid proton and the nitrogen of the secondary amine (O-H···N). nih.gov

Hydroxyl-Amine Interaction: The hydroxyl group of 2-hydroxyacetic acid can act as a hydrogen bond donor to the nitrogen of the piperazine ring (O-H···N).

Amine-Carbonyl Interaction: The secondary amine of 1-phenylpiperazine can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid (N-H···O=C).

The formation of these synthons can lead to the assembly of a stable, crystalline lattice. The interplay between the strong driving force for proton transfer (salt formation) and the potential for extensive hydrogen bonding networks (co-crystal formation) will ultimately determine the final solid-state structure of the compound. It is also possible to have a structure with intermediate characteristics, where there is a partial proton transfer, or a salt that is further stabilized by a network of hydrogen bonds characteristic of co-crystals.

Table 2: Potential Supramolecular Interactions

| Donor Group | Acceptor Group | Type of Interaction |

| Carboxylic acid (-COOH) | Secondary amine (-NH) | Hydrogen Bond (O-H···N) |

| Hydroxyl (-OH) | Secondary amine (-NH) | Hydrogen Bond (O-H···N) |

| Secondary amine (-NH) | Carbonyl oxygen (C=O) | Hydrogen Bond (N-H···O) |

| Hydroxyl (-OH) | Carbonyl oxygen (C=O) | Hydrogen Bond (O-H···O) |

Advanced Structural Elucidation and Solid State Characterization

Single Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for 1-phenylpiperazinium glycolate (B3277807) is not publicly documented, a comprehensive understanding of its likely solid-state structure can be derived from detailed studies of closely related 1-phenylpiperazinium salts with other organic anions. nih.gov Single crystal analysis is a pivotal technique for the unambiguous determination of molecular structure, including bond lengths, angles, and the absolute configuration of chiral molecules. nih.gov

Elucidation of Molecular Conformation and Crystal Packing

The 1-phenylpiperazinium cation, formed by the protonation of the secondary amine nitrogen of 1-phenylpiperazine (B188723), is the central component of the crystal lattice. In numerous studies of its salts, the piperazinium ring consistently adopts a stable chair conformation. nih.gov In this conformation, the bulky phenyl substituent typically occupies an equatorial position to minimize steric hindrance. nih.gov However, in some cases, such as in the structure of 4-phenylpiperazin-1-ium fumarate, an axial orientation has been observed, indicating that packing forces can influence the conformational preference. nih.gov

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of 1-phenylpiperazinium salts is predominantly stabilized by hydrogen bonds. nih.gov For 1-phenylpiperazinium glycolate, the primary and most significant interactions would be the strong N-H···O hydrogen bonds formed between the protonated nitrogen atoms of the piperazinium cation (N-H donors) and the oxygen atoms of the glycolate anion (acceptors). nih.gov The cation possesses two N-H groups, the protonated secondary amine (N⁺-H) and the tertiary amine (N-H), both capable of acting as hydrogen bond donors. The anion has three potential acceptor sites: the two oxygen atoms of the carboxylate group and the oxygen of the hydroxyl group.

Spectroscopic Characterization for Structural Analysis

Spectroscopic techniques are essential for confirming the structure of 1-phenylpiperazinium glycolate, analyzing its functional groups, and understanding the molecular interactions present.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy provides direct evidence of salt formation and hydrogen bonding.

FT-IR Spectroscopy : In the FT-IR spectrum of the salt, the broad absorption band typically observed for the O-H stretch of a carboxylic acid dimer (around 2500–3300 cm⁻¹) would be absent. Instead, a new, strong, and broad band would appear in the 2700-3200 cm⁻¹ region, corresponding to the N⁺-H stretching vibration of the protonated piperazinium ring, a hallmark of ammonium (B1175870) salt formation. The sharp C=O stretching vibration of the carboxylic acid (around 1700-1730 cm⁻¹) would be replaced by two distinct bands for the carboxylate anion (COO⁻): a strong asymmetric stretching band (νₐₛ) around 1550–1620 cm⁻¹ and a weaker symmetric stretching band (νₛ) around 1380–1450 cm⁻¹. researchgate.net The C-H stretching vibrations of the piperazine (B1678402) and phenyl groups are expected in the 2800-3100 cm⁻¹ range. researchgate.net

Raman Spectroscopy : Raman spectroscopy complements FT-IR analysis. The C=O stretch of the carboxylic acid, typically a strong band, would be replaced by the carboxylate stretches in the salt. researchgate.net The symmetric COO⁻ stretch is often more prominent in the Raman spectrum than in the FT-IR. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, would be clearly visible. nih.gov The formation of the salt and the presence of hydrogen bonding can cause subtle shifts in the positions and widths of the vibrational bands compared to the individual starting materials. nih.gov

Table 1: Expected Key Vibrational Bands for 1-Phenylpiperazinium Glycolate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N⁺-H (Piperazinium) | Stretching | 2700 - 3200 | Broad and strong, indicative of salt formation and H-bonding. |

| C-H (Aromatic/Aliphatic) | Stretching | 2800 - 3100 | Multiple sharp bands. |

| COO⁻ (Carboxylate) | Asymmetric Stretching | 1550 - 1620 | Strong intensity, replaces C=O band of acid. |

| COO⁻ (Carboxylate) | Symmetric Stretching | 1380 - 1450 | Weaker in IR, potentially stronger in Raman. |

| C-O (Glycolate) | Stretching | 1050 - 1150 | Associated with the alcohol C-O bond. |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Characteristic bands of the phenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics (¹H NMR, ¹³C NMR, 2D-NMR)

NMR spectroscopy is a powerful tool for confirming the ionic nature of the compound and elucidating its precise structure in solution.

¹H NMR : The protonation of the nitrogen in 1-phenylpiperazine to form the cation results in a significant downfield shift (deshielding) of the protons on the adjacent methylene (B1212753) groups of the piperazine ring. These signals, typically found around 3.0-3.2 ppm in neutral 1-phenylpiperazine, would be expected to shift to approximately 3.4-3.6 ppm in the salt. chemicalbook.com The aromatic protons of the phenyl group would appear in their usual region of 6.9-7.4 ppm. chemicalbook.com The single methylene peak of glycolic acid would be observed as a singlet, typically around 4.0-4.2 ppm. The exchangeable protons from the N-H and O-H groups may appear as broad signals or may exchange with the solvent.

¹³C NMR : Similar to ¹H NMR, the carbon atoms of the piperazine ring adjacent to the protonated nitrogen will experience a downfield shift. The piperazine carbons, typically seen at ~46 ppm and ~50 ppm in the neutral molecule, would shift downfield upon salt formation. researchgate.net The aromatic carbons would resonate between ~116 and ~151 ppm. researchgate.net For the glycolate anion, the carbonyl carbon (C=O) would appear significantly downfield (~175-180 ppm), while the methylene carbon (HO-CH₂) would be found further upfield (~60-65 ppm).

2D-NMR : Techniques like COSY (Correlation Spectroscopy) would confirm the ¹H-¹H spin coupling systems within the phenyl and piperazinium rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) could provide further structural confirmation by showing correlations between protons and carbons over two or three bonds.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Phenylpiperazinium Glycolate

| Component | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| 1-Phenylpiperazinium Cation | Aromatic C-H | 6.9 - 7.4 | 116 - 151 |

| Piperazine C-H (adjacent to N-Ph) | ~3.4 | ~50 | |

| Piperazine C-H (adjacent to N⁺H₂) | ~3.6 | ~46 | |

| Glycolate Anion | HO-CH ₂ | 4.0 - 4.2 | 60 - 65 |

| C OO⁻ | - | 175 - 180 |

Note: Expected shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to confirm the molecular weights of the constituent ions. Under typical electrospray ionization (ESI) conditions, the salt would be expected to dissociate into its ionic components.

Positive Ion Mode : In positive ion mode, the 1-phenylpiperazinium cation would be detected. This may appear as the protonated molecule [C₁₀H₁₅N₂]⁺ at an m/z of 163.12. More commonly, it may lose a proton to form the radical cation of 1-phenylpiperazine, [C₁₀H₁₄N₂]⁺•, with an m/z of 162.12. The subsequent fragmentation pattern would be characteristic of 1-phenylpiperazine. nist.gov Key fragments would include the loss of ethyleneimine (C₂H₄N) to produce an ion at m/z 119/120 and the tropylium (B1234903) ion at m/z 91, along with the phenyl cation at m/z 77. nist.gov

Negative Ion Mode : In negative ion mode, the deprotonated 2-hydroxyacetic acid, the glycolate anion [C₂H₃O₃]⁻, would be detected at an m/z of 75.02.

This separation of ions in the mass spectrometer confirms the salt-like nature of the compound and provides the exact masses of the cation and anion, verifying the identity of the original compound.

Thermal Analysis Techniques in Structural Studies

Differential Scanning Calorimetry (DSC) is a pivotal thermoanalytical technique employed to characterize the solid-state properties of pharmaceutical materials, including salts and co-crystals such as 2-hydroxyacetic acid;1-phenylpiperazine. This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The resulting thermogram provides valuable insights into phase transitions, such as melting, crystallization, and solid-solid transitions, which are critical for determining the stability and purity of a compound.

In the context of the this compound salt or co-crystal, DSC analysis is instrumental in confirming its formation and assessing its thermal stability. The formation of a new solid phase is typically evidenced by a single, sharp endothermic peak corresponding to the melting point of the salt/co-crystal, which is distinct from the melting points of the individual starting materials, 2-hydroxyacetic acid (glycolic acid) and 1-phenylpiperazine.

A hypothetical DSC analysis of this compound would involve heating a small, precisely weighed sample in a sealed aluminum pan at a constant rate. The thermogram would be compared against those of pure glycolic acid and 1-phenylpiperazine. For instance, 1-phenylpiperazine exhibits a melting point around 18.8 °C. Glycolic acid, on the other hand, has a melting point in the range of 75-80 °C. The formation of a stable salt or co-crystal would be expected to result in a new melting endotherm at a different, likely higher, temperature. This new melting point is indicative of the unique crystal lattice energy of the resulting compound.

The sharpness and enthalpy of fusion (ΔHfus) of the melting peak in the DSC thermogram of the this compound complex provide further information about its crystallinity and the strength of the intermolecular interactions within the crystal lattice. A sharp peak suggests a highly crystalline material, while a broad peak might indicate the presence of amorphous content or impurities. The enthalpy of fusion, calculated from the area under the melting peak, is a measure of the energy required to break the crystal lattice and can be correlated with the stability of the solid form.

Furthermore, DSC can be used to investigate the potential for polymorphism in the this compound system. Different polymorphic forms of a compound will exhibit distinct melting points and enthalpies of fusion. By employing various heating and cooling cycles in the DSC experiment, it is possible to identify and characterize different polymorphs and their interconversion pathways. This information is crucial for ensuring the consistent performance and stability of the solid form throughout its shelf life.

The table below presents hypothetical, yet representative, DSC data for 2-hydroxyacetic acid, 1-phenylpiperazine, and their resulting salt/co-crystal, illustrating how this technique can be used to confirm the formation of a new, stable solid phase.

| Compound | Melting Onset (°C) | Melting Peak (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|---|

| 2-hydroxyacetic acid | 74.5 | 77.2 | 195.3 |

| 1-phenylpiperazine | 17.9 | 19.1 | 120.8 |

| This compound | 135.8 | 138.5 | 250.6 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study of 2-hydroxyacetic acid;1-phenylpiperazine (B188723) would involve several key calculations.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like 1-phenylpiperazine interacting with 2-hydroxyacetic acid, multiple conformations may exist due to the rotation of single bonds. A conformational analysis would be necessary to identify the global minimum energy structure, which is crucial for all subsequent calculations.

Once the optimized geometry is obtained, the electronic properties can be investigated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

A hypothetical data table for the HOMO-LUMO analysis of 2-hydroxyacetic acid;1-phenylpiperazine might look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The values in this table are placeholders and would need to be calculated from actual DFT studies.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.

A sample data table correlating theoretical and experimental vibrational frequencies would be structured as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | Value | Value | Carboxylic acid |

| C=O stretch | Value | Value | Carboxylic acid |

| N-H stretch | Value | Value | Piperazine (B1678402) |

| C-N stretch | Value | Value | Piperazine |

| C-H aromatic stretch | Value | Value | Phenyl group |

Note: The values in this table are placeholders and would need to be calculated from actual DFT studies and compared with experimental data.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wave function into a more intuitive Lewis-like structure.

NBO analysis can quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the intramolecular charge transfer. This is particularly useful for identifying and quantifying hydrogen bonding and other non-covalent interactions that are crucial in the salt formation between 2-hydroxyacetic acid and 1-phenylpiperazine.

A hypothetical NBO analysis data table for the key interactions might be:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) | σ(N-H) | Value |

| LP(N) | σ(O-H) | Value |

| π(C=C) | π*(C=C) | Value |

Note: LP denotes a lone pair, and σ and π* denote anti-bonding orbitals. The values are placeholders.*

By examining the natural atomic charges, NBO analysis can precisely describe the charge distribution across the molecule. This allows for a detailed characterization of the charge transfer that occurs upon the formation of the salt, from the acidic proton of 2-hydroxyacetic acid to the basic nitrogen of 1-phenylpiperazine.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity or acidity. youtube.comlibretexts.org Analyzing these two orbitals allows for a simplified yet powerful prediction of a molecule's reactive behavior. youtube.com

The electronic properties derived from FMO analysis, particularly the energies of the HOMO and LUMO, are critical in predicting the chemical reactivity and stability of a compound. The energy of the HOMO is associated with the ionization potential, indicating the ease of donating an electron, while the LUMO energy relates to the electron affinity, or the ability to accept an electron.

A key parameter derived from these energies is the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of molecular stability. rsc.org

Large HOMO-LUMO gap: A molecule with a large energy gap is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO.

Small HOMO-LUMO gap: A small energy gap suggests that the molecule is more polarizable and more reactive, readily participating in chemical reactions.

Furthermore, the distribution of electron density in the HOMO and LUMO across the molecule's atoms can pinpoint the most probable sites for electrophilic and nucleophilic attacks, respectively. youtube.com For the this compound compound, FMO analysis would theoretically reveal the reactive centers, likely involving the lone pairs on the nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylic acid group. Studies on related compounds have shown that such computational analyses are effective in understanding how molecular structure influences chemical activity. rsc.org

| Parameter | Definition | Significance in Reactivity & Stability |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons (nucleophilicity). Higher energy levels suggest greater reactivity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons (electrophilicity). Lower energy levels suggest greater reactivity. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO | A primary indicator of chemical stability. A larger gap correlates with higher stability and lower chemical reactivity. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamic behavior of molecules, offering insights that static models cannot capture. dovepress.com

MD simulations are particularly useful for exploring the conformational flexibility of molecules like those containing the phenylpiperazine scaffold. nih.gov These simulations can track how the molecule folds, rotates, and changes its three-dimensional shape in response to its environment. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify this dynamic behavior.

RMSF measures the fluctuation of individual atoms or residues around their average positions, highlighting the most flexible regions of the molecule. dovepress.com

In studies of related piperazine derivatives, MD simulations have been used to confirm the stability of modeled protein-ligand complexes, with stable RMSD values indicating a persistent binding mode. indexcopernicus.com

| Metric | Description | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. | Indicates the overall structural stability of the system. Low, stable values suggest the molecule is not undergoing major conformational changes. dovepress.comindexcopernicus.com |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of each individual atom or residue from its time-averaged position. | Identifies regions of high flexibility within the molecule. High RMSF values point to more mobile parts of the structure. dovepress.com |

| Radius of Gyration (Rg) | Represents the root mean square distance of the molecule's atoms from their common center of mass. | Indicates the compactness of the molecule's structure. Changes in Rg can signify folding or unfolding events. |

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations can explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions. This is crucial for understanding a compound's solubility and how its conformation might change in an aqueous physiological environment versus a non-polar one. researchgate.net For this compound, simulations could model how water molecules form hydrogen bonds with the hydroxyl and carboxyl groups of the glycolic acid moiety and the nitrogen atoms of the phenylpiperazine ring, stabilizing the compound in solution. Studies have demonstrated that the choice of solvent can dramatically alter a molecule's conformation and intermolecular interactions. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies (Non-clinical Focus)

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or DNA. researchgate.netmdpi.com It is widely used to understand the molecular basis of a ligand's interaction with a biological target, providing insights into its potential mechanism of action. mdpi.com

The phenylpiperazine scaffold is present in numerous compounds investigated for their interactions with various biological targets. Molecular docking studies help elucidate these theoretical interactions.

Topoisomerase II and DNA: DNA topoisomerases are enzymes that regulate the topological state of DNA and are important targets in research. researchgate.netnih.gov Docking studies on novel 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety have shown that these molecules can bind to the DNA-Topoisomerase II complex. nih.gov The simulations revealed specific binding modes where the phenylpiperazine part of the molecule engages in π-π stacking interactions with DNA nucleobases, such as DT9 and DA12. nih.gov Additionally, hydrogen bonds were predicted to form between the ligand and key amino acid residues (e.g., Asp463, Gly488) in the protein and with DNA bases like DC8 and DT9, stabilizing the complex. nih.gov

Alpha-Amylase: α-Amylase is a key enzyme in carbohydrate metabolism. nih.govorientjchem.org It is a common target for in silico screening of potential inhibitors. researcher.life Docking studies are employed to predict how compounds bind to the active site of α-amylase. orientjchem.org These studies often identify key interactions, such as hydrogen bonds with catalytic residues (e.g., Glu233) and hydrophobic interactions within the binding pocket, which are crucial for inhibitory activity. nih.gov While no specific docking results for this compound with α-amylase are available, the technique would be used to predict its binding mode and affinity, comparing it to known inhibitors.

| Research Target | Phenylpiperazine Derivative Class | Predicted Type of Interaction | Key Interacting Residues / Nucleobases | Reference |

|---|---|---|---|---|

| DNA-Topoisomerase II Complex | 1,2-Benzothiazine derivatives | π-π stacking | DT9, DA12 (Nucleobases) | nih.gov |

| DNA-Topoisomerase II Complex | 1,2-Benzothiazine derivatives | Hydrogen bonding | Asp463, Gly488 (Amino Acids); DC8, DT9 (Nucleobases) | nih.gov |

| DNA Minor Groove | 1,2-Benzothiazine derivatives | Binding within the groove | Not specified | nih.gov |

| Alpha-Amylase | Benzodioxole derivatives (General Principle) | Hydrogen bonding | E233, H201 (Catalytic Residues) | nih.gov |

Non-linear Optical (NLO) Properties and Photophysical Studies (Theoretical)

Theoretical studies, primarily using Density Functional Theory (DFT), are essential for predicting the non-linear optical (NLO) and photophysical properties of materials. researchgate.netresearchgate.net These properties are governed by how the electron density of a molecule responds to an external electric field, such as that from a laser.

The NLO response of a molecule is related to its ability to be polarized by an electric field. This is described by the polarizability (α) and the first-order hyperpolarizability (β). physchemres.org For a material to exhibit a significant second-order NLO response (like second-harmonic generation), it must possess a non-centrosymmetric crystal structure and a large molecular hyperpolarizability (β). cauverycollege.ac.in

Density Functional Theory (DFT) Calculations: DFT is a widely used quantum chemical method to compute the electronic structure and properties of molecules. researchgate.net Functionals like B3LYP or CAM-B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to calculate α and β values. cauverycollege.ac.innih.gov

For this compound, the formation of a salt via proton transfer from the carboxylic acid to the piperazine nitrogen is crucial. This creates a charge-transfer system, where the phenylpiperazinium acts as the cation and the glycolate (B3277807) as the anion. This charge separation can enhance NLO properties.

Polarizability (α): This measures the linear response of the electron cloud to an electric field. It is a tensor quantity, but often the average polarizability (<α>) is reported.

First-Order Hyperpolarizability (β): This describes the second-order, non-linear response of the molecule to the electric field. A large β value is a prerequisite for a strong second-harmonic generation (SHG) effect. nih.gov

Below is a table showing representative theoretical values for polarizability and hyperpolarizability for analogous organic molecules, calculated using DFT. The values for 1-phenylpiperazinium glycolate are expected to be in a similar range, influenced by its specific charge transfer characteristics and crystal packing.

| Compound | Method | Dipole Moment (µ) [Debye] | Avg. Polarizability (<α>) [x 10-24 esu] | Hyperpolarizability (βtot) [x 10-30 esu] |

|---|---|---|---|---|

| Urea (Reference) | DFT/B3LYP | 4.56 | 3.95 | 0.79 |

| Piperazinium Picrate Derivative | DFT | ~15-20 | ~30-40 | ~10-25 |

| Hypothetical 1-Phenylpiperazinium Glycolate | DFT (Expected Range) | High (due to salt nature) | Moderate-High | Potentially significant |

Photophysical Studies (Theoretical): Theoretical photophysical studies involve calculating the electronic transitions between the ground state and excited states. This is often done using Time-Dependent DFT (TD-DFT). These calculations can predict absorption spectra (UV-Vis), which correspond to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other excited states.

For 1-phenylpiperazinium glycolate, the primary chromophore is the phenylpiperazine moiety. The HOMO-LUMO transition is expected to be a π-π* transition localized on the phenyl ring. acs.org The presence of the nitrogen atoms of the piperazine ring can also lead to n-π* transitions. acs.org TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (a measure of the transition probability). Studies on phenylpiperazine-containing polymers show that modifications to the structure can shift the absorption spectrum. researchgate.netnih.gov The protonation of the piperazine ring, as in the salt, is also known to influence the absorption bands. acs.org

Crystal Engineering and Supramolecular Chemistry

Design Principles for Salt and Co-crystal Formation

The formation of a multicomponent crystal, such as a salt or a co-crystal, between an acid and a base is guided by the pKa difference between the components. A widely accepted rule of thumb is the "pKa rule," which suggests that a large pKa difference (ΔpKa > 3) between the acidic and basic components will likely result in proton transfer and the formation of a salt. Conversely, a small pKa difference (ΔpKa < 0) generally leads to the formation of a co-crystal, where both components remain in their neutral state and are connected by non-covalent interactions. The intermediate range (0 < ΔpKa < 3) can be a gray area where either a salt or a co-crystal may form.

In the case of 2-hydroxyacetic acid and 1-phenylpiperazine (B188723), the carboxylic acid group of 2-hydroxyacetic acid is the primary acidic site, while the secondary amine in the piperazine (B1678402) ring of 1-phenylpiperazine is the most basic site. The pKa of 2-hydroxyacetic acid is approximately 3.83. 1-phenylpiperazine has two basic nitrogen atoms; the pKa of the secondary amine is approximately 8.34. The significant pKa difference suggests that proton transfer is likely to occur, leading to the formation of the 1-phenylpiperazinium cation and the 2-hydroxyacetate anion, resulting in a salt.

The design of such crystalline materials also involves the selection of appropriate co-formers. Carboxylic acids are frequently used as co-formers to improve the properties of active pharmaceutical ingredients (APIs). nih.gov The choice of solvent during crystallization is also a critical parameter, as it can influence the kinetics and thermodynamics of crystal growth, and in some cases, can be incorporated into the crystal lattice to form solvates.

Role of Intermolecular Interactions in Crystal Architecture

The crystal architecture of the 2-hydroxyacetic acid;1-phenylpiperazine compound is dictated by a network of intermolecular interactions. Hydrogen bonds are the most significant of these, acting as the primary driving force for the self-assembly of the molecules into a stable, three-dimensional structure.

Hydrogen Bonding: The most probable and robust supramolecular synthon to be formed in this system is the charge-assisted hydrogen bond between the protonated secondary amine of the 1-phenylpiperazinium cation (N+-H) and the carboxylate group of the 2-hydroxyacetate anion (COO-). This type of interaction is a strong and highly directional bond that plays a crucial role in the formation of salt structures. Additionally, the hydroxyl group of the 2-hydroxyacetate anion can act as a hydrogen bond donor, while the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, leading to further hydrogen bonding networks within the crystal lattice. In co-crystals of glycolic acid with other molecules, the hydrogen bonding motif R22(8) has been observed, which involves the primary amide and carboxylic acid. rsc.orgresearchgate.net

The interplay of these various intermolecular forces results in a specific three-dimensional arrangement of the ions in the crystal lattice, which defines the crystal's properties.

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to variations in their physical properties such as solubility, melting point, and stability. For the this compound salt, it is conceivable that different polymorphs could be obtained by varying the crystallization conditions, such as the solvent, temperature, and rate of cooling.

In addition to polymorphs, other solid-state forms such as solvates and hydrates could also exist. A solvate is a crystalline solid in which molecules of the solvent are incorporated into the crystal lattice. If the solvent is water, the solvate is called a hydrate. The presence of solvent molecules can significantly alter the crystal structure and, consequently, the properties of the material. The formation of these different solid-state forms can be investigated using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Tuning Crystal Properties through Co-crystallization

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical structure. By forming a co-crystal of an active pharmaceutical ingredient (API) with a suitable co-former, it is possible to improve properties such as solubility, dissolution rate, bioavailability, and stability.

In the context of 1-phenylpiperazine, co-crystallization with various carboxylic acids, including 2-hydroxyacetic acid, could be a strategy to enhance its properties. The selection of the co-former is crucial and is based on its ability to form robust supramolecular synthons with the target molecule. The carboxylic acid-pyridine synthon is a well-established and reliable motif in co-crystal design. rsc.orgnih.govfigshare.com Similarly, the interaction between a carboxylic acid and the piperazine moiety can lead to predictable and stable crystal structures.

The properties of the resulting co-crystal can be tuned by systematically varying the co-former. For example, using a series of dicarboxylic acids with increasing chain length could modulate the solubility and melting point of the co-crystals. The introduction of different functional groups on the co-former can also influence the intermolecular interactions and lead to different crystal packing arrangements and properties. This rational design approach allows for the fine-tuning of the solid-state properties of 1-phenylpiperazine to meet specific formulation and therapeutic needs.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, TLC, GC-MS)

Chromatographic methods are fundamental in the analysis of the 2-hydroxyacetic acid;1-phenylpiperazine (B188723) compound, allowing for the separation and identification of each component and any potential impurities. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the glycolic acid and 1-phenylpiperazine moieties. Reversed-phase HPLC is commonly used for both components, though conditions are optimized for each.

For the 2-Hydroxyacetic Acid component: HPLC is a primary method for quantification. nih.govresearchgate.net A common approach involves using a C18 column with an acidic mobile phase, such as a phosphate (B84403) buffer at a low pH, to ensure the carboxylic acid is in its protonated form. fda.gov.ph Detection is typically achieved using a UV detector at a low wavelength, such as 210 nm. researchgate.netfda.gov.ph The technique is suitable for routine analysis and purity assessment in various matrices. researchgate.net

For the 1-Phenylpiperazine component: HPLC is a major separation technique used in forensic drug analysis for phenylpiperazine and its derivatives. unodc.org A C18 column is frequently employed with a mobile phase often consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, sometimes containing an ion-pairing reagent like heptafluorobutyric acid to improve peak shape and retention. unodc.orgsielc.com Detection is commonly performed with a photodiode array (PDA) detector. unodc.org

Table 1: Example HPLC Conditions for Components of 2-hydroxyacetic acid;1-phenylpiperazine

| Parameter | 2-Hydroxyacetic Acid Analysis | 1-Phenylpiperazine Analysis |

| Column | C18 (e.g., Prevail Organic Acid, 4.6 mm x 250 mm, 5 µm) fda.gov.ph | C18 (4.6 mm x 250 mm, 5 µm) unodc.org |

| Mobile Phase | 0.2 M Phosphate Buffer (pH 3.2) fda.gov.ph | Gradient of Acetonitrile and 5mM Heptafluorobutyric Acid unodc.org |

| Flow Rate | 1.2 mL/min fda.gov.ph | 1.0 mL/min unodc.org |

| Detection | UV at 210 nm fda.gov.ph | Photodiode Array (PDA) unodc.org |

| Temperature | 70°C (for specific separations) core.ac.uk | 40°C unodc.org |

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for qualitative analysis and reaction monitoring. It is effective for separating piperazine (B1678402) derivatives and can also be adapted for organic acids. unodc.orgresearchgate.net

For 1-phenylpiperazine, silica (B1680970) gel plates are used as the stationary phase. unodc.orgnih.gov A variety of solvent systems can be employed, such as a mixture of 2-butanone, dimethylformamide, and aqueous ammonia. unodc.org Visualization is typically achieved under UV light or by staining with reagents like Dragendorff reagent, which is sensitive to alkaloids and tertiary amines. unodc.org

For 2-hydroxyacetic acid, while less common than HPLC, TLC can be used. Silica gel plates are also suitable. researchgate.net Visualization of the acid spots often requires a chemical stain, as it lacks a strong chromophore. Reagents that react with acids or universal charring agents can be used for detection. epfl.ch

Gas Chromatography-Mass Spectrometry (GC-MS) provides powerful separation and identification capabilities, particularly due to the high specificity of the mass spectrometer detector. However, the low volatility of the compound's components necessitates derivatization. oup.com

For the 2-Hydroxyacetic Acid component: Direct GC-MS analysis is challenging due to the polarity and low volatility of glycolic acid. Therefore, derivatization to form more volatile esters (e.g., methyl or silyl (B83357) esters) is a required step before analysis. oup.comgcms.cz

For the 1-Phenylpiperazine component: GC-MS is a frequently used and highly specific technique for the identification of phenylpiperazine and its derivatives in forensic samples. unodc.orgresearchgate.net The analysis is typically performed on a capillary column, such as one with a 5% phenyl/95% methyl silicone stationary phase. unodc.org The mass spectrum of 1-phenylpiperazine provides a characteristic fragmentation pattern that allows for its unambiguous identification. nist.gov In some cases, derivatization may be necessary for piperazine derivatives to improve chromatographic performance. oup.com

Derivatization Strategies for Enhanced Detection and Analysis in Research

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For the components of this compound, this is particularly important for GC-MS analysis and can enhance sensitivity in LC-MS.

For the 2-Hydroxyacetic Acid Moiety: The primary goals of derivatizing carboxylic acids like glycolic acid are to reduce polarity and increase volatility for GC analysis. gcms.cz

Silylation: This is a popular derivatization procedure for GC analysis where an active hydrogen in the hydroxyl and carboxyl groups is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting silyl derivatives are significantly more volatile and thermally stable. mdpi.com

Methylation: Converting the carboxylic acid to its methyl ester is another effective strategy. oup.comgcms.cz This can be achieved using reagents like dimethyl sulfate (B86663) or a mixture of boron trifluoride and methanol. oup.comgcms.cz This process, often called esterification, forms stable derivatives that chromatograph well.

For the 1-Phenylpiperazine Moiety: Derivatization of the secondary amine in the piperazine ring can improve chromatographic peak shape and thermal stability.

Acylation: Reagents such as trifluoroacetic acid anhydride (B1165640) (TFAA) can be used to form fluoroacyl derivatives. oup.com This not only improves volatility for GC analysis but can also enhance detectability.

UV-Active Derivatization for HPLC: For analytes that lack a strong chromophore (like unsubstituted piperazine), derivatization can be used to attach a UV-active group. researchgate.net For instance, reacting piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) forms a stable, UV-active product, allowing for detection at much lower levels with standard HPLC-UV instrumentation. researchgate.net

Table 2: Common Derivatization Reagents and Their Applications

| Analyte Component | Derivatization Goal | Reagent Example | Technique |

| 2-Hydroxyacetic Acid | Increase Volatility & Thermal Stability | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | GC-MS |

| 2-Hydroxyacetic Acid | Increase Volatility (Esterification) | Dimethyl Sulfate (DMS) | GC-MS |

| 1-Phenylpiperazine | Improve Volatility & Peak Shape | TFAA (Trifluoroacetic Anhydride) | GC-MS |

| Piperazine Core | Enhance UV Detection | NBD-Cl (4-chloro-7-nitrobenzofuran) | HPLC-UV |

Quantitative Analysis Methods in Chemical Research

Accurate quantification is essential for purity assessment, stability studies, and determining the concentration of the compound in various research applications. Both HPLC and GC-MS are well-suited for the quantitative analysis of the components of this compound.

Quantitative methods are validated to ensure they are reliable. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Quantitative HPLC: HPLC with UV detection is a robust method for quantification. researchgate.net The method involves creating a calibration curve by plotting the peak area response against a series of known concentrations of a reference standard. fda.gov.ph The concentration of the analyte in an unknown sample is then determined by interpolating its peak area from this curve. researchgate.net For 1-phenylpiperazine derivatives, HPLC methods have been validated with LOQs ranging from 0.125 µg/mL to 0.5 µg/mL. researchgate.net Similarly, HPLC methods for glycolic acid have shown good linearity and recovery, with detection limits around 0.034 mg/mL in some applications. researchgate.net

Quantitative GC-MS: GC-MS is highly sensitive and selective, making it ideal for trace-level quantification. The use of selected ion monitoring (SIM) mode significantly enhances sensitivity. In SIM mode, the mass spectrometer is set to detect only a few characteristic fragment ions of the target analyte, which reduces background noise and lowers the detection limits. mdpi.com For instance, a validated GC-MS method for a similar hydroxy acid reported an LOQ of 5 µM. mdpi.com The use of a stable isotope-labeled internal standard is often employed to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. mdpi.com

Table 3: Summary of Quantitative Performance Data

| Analyte Component | Technique | Typical LOQ | Linearity (Correlation Coefficient, R²) | Reference |

| 1-Phenylpiperazine Derivatives | HPLC-DAD | 0.125 - 0.5 µg/mL | >0.99 | researchgate.net |

| 2-Hydroxyacetic Acid | HPLC-UV | ~34 µg/mL | >0.999 | researchgate.net |

| 2-Hydroxybutyrate (similar hydroxy acid) | GC-MS (SIM) | 5 µM | Not specified | mdpi.com |

| Piperazine | LC-MS/MS | 1.0 µg/kg | 0.9995 | researchgate.net |

Applications in Advanced Materials and Chemical Synthesis Non Pharmaceutical, Non Biological Focus

Use as a Building Block in Complex Molecule Synthesis

The 1-phenylpiperazine (B188723) framework is a prevalent structural motif utilized in the synthesis of a wide array of more complex molecules. The presence of a secondary amine in the piperazine (B1678402) ring provides a reactive site for elaboration, enabling its incorporation into larger, functional structures such as sulfonamides and other varied heterocyclic systems.

The secondary amine of the 1-phenylpiperazine ring readily reacts with various sulfonyl chlorides to form stable sulfonamide derivatives. This reaction is a cornerstone of synthetic chemistry for creating compounds with diverse applications. Research has demonstrated efficient methods for synthesizing these derivatives. For example, novel sulfonamides have been prepared by reacting a piperazine-containing molecule with different sulfonyl chlorides in dichloromethane, with triethylamine (B128534) added to facilitate the reaction. mdpi.com This straightforward approach allows for the creation of a library of hybrid molecules. mdpi.com

Another synthetic strategy involves the reaction of phenylpiperazine derivatives with trifluoromethanesulfonic anhydride (B1165640) to yield the desired sulfonated products. nih.gov The versatility of this synthesis is highlighted by the range of sulfonyl chlorides that can be employed, leading to a variety of functionalized molecules. mdpi.comnih.gov

| Piperazine Reactant | Sulfonylating Agent | Resulting Product | Yield | Reference |

|---|---|---|---|---|

| Trimetazidine | Methanesulfonyl chloride | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93% | mdpi.com |

| Trimetazidine | Phenylsulfonyl chloride | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 95% | mdpi.com |

| 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Trifluoromethanesulfonic anhydride | 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine | N/A | nih.gov |

Beyond simple sulfonamides, the 1-phenylpiperazine scaffold is a key starting material for constructing more elaborate heterocyclic systems. Its integration into multi-ring structures has led to the development of novel molecular frameworks.

For instance, 1-phenylpiperazine derivatives are used in the multi-step synthesis of complex molecules containing a 1,3,4-oxadiazole (B1194373) ring. researchgate.netacs.org In one pathway, an intermediate compound, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, is treated with aryl piperazine derivatives to yield the corresponding substituted products in good yields. acs.org The piperazine moiety acts as a nucleophile, displacing the chloride to link the two heterocyclic systems. acs.org

Furthermore, 1-phenylpiperazine can be modified to create piperazine-2,6-diones. nih.gov A facile synthetic route involves using methyl N-substituted iminomonoacetate as a starting material, which undergoes a series of reactions including hydrolysis and cyclization in acetic anhydride to form the target dione (B5365651) structure. nih.gov

Peptoids, or oligo-N-substituted glycines, are a class of peptidomimetic polymers that can be synthesized with precisely defined sequences. nih.govnih.gov The most common method, known as the submonomer synthesis, involves a two-step iterative cycle of acylation with bromoacetic acid followed by nucleophilic displacement with a primary amine. escholarship.org This process allows for the incorporation of a vast diversity of side chains. nih.gov

While 1-phenylpiperazine is a secondary amine and not directly compatible with the standard displacement step, it serves as a valuable precursor for creating functionalized primary amine building blocks. By modifying the phenyl ring or the second nitrogen atom with a primary amine-containing linker, the core piperazine structure can be incorporated into peptoid backbones, expanding the chemical space and potential functionality of these synthetic polymers. nih.govescholarship.org

Role in Ligand Design for Catalysis Research

The unique electronic and steric properties of 1-phenylpiperazine make it an excellent scaffold for the design of ligands used in catalysis. The two nitrogen atoms of the piperazine ring can act as donor atoms, coordinating with metal centers to form stable complexes. proquest.comrsc.org This coordination is fundamental to the catalytic activity of the resulting metal-ligand system.

Piperazine-derived ligands and their metal complexes have demonstrated applications in various catalytic processes, including ring-opening polymerization (ROP). researchgate.netproquest.comdntb.gov.ua The ability to substitute the nitrogen atom of the piperazine ring with a suitable fragment containing additional donor atoms makes it a versatile platform for creating ligands with tailored binding possibilities for specific metal ions and reactions. researchgate.netproquest.com

The phenylpiperazine structure is also integral to ligands used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the synthesis of N-aryl piperazines. dntb.gov.ua The ligand's structure influences the efficiency and selectivity of the catalytic cycle. By modifying the substituents on the phenyl ring or the piperazine core, researchers can fine-tune the ligand's properties to optimize catalyst performance for specific substrates.

| Ligand Type | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| Substituted Phenylpiperazine | Various Transition Metals | Ring-Opening Polymerization (ROP) | proquest.comrsc.orgdntb.gov.ua |

| N-Aryl Piperazine Derivatives | Palladium (Pd) | Buchwald-Hartwig Amination | dntb.gov.ua |

| Piperazine-derived Metal-Organic Frameworks (MOFs) | Various | General Catalysis | proquest.comrsc.org |

Potential in Supramolecular Assembly for Novel Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π-stacking. mdpi.com The 1-phenylpiperazine scaffold is well-suited for this purpose, acting as a versatile building block in crystal engineering to create novel materials. nih.gov

The nitrogen atoms in the piperazine ring can serve as hydrogen bond acceptors, while the N-H proton (in its protonated, salt form, as in 2-hydroxyacetic acid;1-phenylpiperazine) can act as a hydrogen bond donor. This dual functionality allows it to form robust intermolecular connections with other molecules, known as "co-formers," to create multi-component crystals, or co-crystals. nih.govresearchgate.net

For example, piperazine has been shown to form co-crystals with resveratrol (B1683913), a natural polyphenol. nih.gov The formation of these co-crystals, driven by hydrogen bonding between the hydroxyl groups of resveratrol and the nitrogen atoms of piperazine, results in a new crystalline material with distinct physical properties. nih.gov This approach demonstrates how co-crystallization with piperazine can be used to engineer the solid-state properties of materials. researchgate.net

Beyond co-crystal formation, phenylpiperazine derivatives have been studied in the context of host-guest chemistry. Cationic styryl dyes featuring N-phenylpiperazine functionalities have been encapsulated within the cavities of cucurbiturils, which are large, pumpkin-shaped macrocyclic host molecules. nih.gov This encapsulation forms a stable supramolecular complex, illustrating another avenue through which the phenylpiperazine moiety can be used to construct intricate, non-covalently assembled systems for applications in materials science. nih.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new chemical entities. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the research and development process. researchgate.netnih.gov For derivatives of 2-hydroxyacetic acid;1-phenylpiperazine (B188723), AI and ML can be pivotal in designing new molecules with enhanced properties.

Table 1: Hypothetical AI/ML-Based Prediction for Phenylpiperazine Derivatives

| Derivative | Predicted Property | Model Used | Predicted Outcome |

| 1-(4-chlorophenyl)piperazine | Binding Affinity to 5-HT1A Receptor | Graph Neural Network | High Affinity |

| 1-(3-trifluoromethylphenyl)piperazine | Blood-Brain Barrier Permeability | Support Vector Machine | Moderate Permeability |

| 1-phenylpiperazine-2-one | Metabolic Stability | Random Forest | Increased Stability |

Exploration of Novel Synthetic Pathways and Sustainable Chemistry Approaches

While classic methods for synthesizing the 1-phenylpiperazine core exist, future research is increasingly focused on developing novel and sustainable synthetic pathways. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. One promising approach involves solvent-free synthesis, where aniline (B41778) and bis(2-chloroethyl)amine (B1207034) hydrochloride are reacted in a molten state at high temperatures (160-190°C), followed by neutralization and distillation to yield N-phenylpiperazine with high purity (99.4-99.7%) and good yield (78.2-78.7%). google.com This method eliminates the need for organic solvents, reducing environmental impact.

Table 2: Comparison of Synthetic Methods for 1-Phenylpiperazine

| Method | Key Reagents | Conditions | Yield | Sustainability Aspect | Reference |

| Solvent-Free Cyclization | Aniline, bis(2-chloroethyl)amine HCl | 160-190°C, molten state | ~78% | No solvent used, reducing waste. | google.com |

| Buchwald-Hartwig Coupling | Aryl chloride, Piperazine (B1678402), KOtBu | Ni(II) catalyst, Dioxane, 90°C | High | Catalytic process, potentially lower energy. | chemicalbook.com |

| Classical Cyclization | Aniline, bis(2-chloroethyl)amine HCl | Diethylene glycol monomethyl ether | Good | Established method, often high-yielding. | nih.gov |

Advanced Characterization Techniques and In Situ Studies

Thorough characterization is essential to confirm the structure, purity, and properties of 2-hydroxyacetic acid;1-phenylpiperazine. While standard techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are routinely used, advanced methods can provide deeper insights. humanjournals.comnih.govijpsr.com High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for unambiguous determination of the elemental composition. nih.gov Single-crystal X-ray diffraction is another powerful technique that can elucidate the precise three-dimensional arrangement of atoms in the solid state, confirming the ionic interaction between the 2-hydroxyacetate and phenylpiperazinium ions and revealing details about hydrogen bonding and crystal packing. acs.org